Cas no 6925-11-7 (Cyclopentene, 4-nitro-)
Cyclopentene, 4-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Cyclopentene, 4-nitro-
- SCHEMBL3680613
- 4-nitrocyclopentene
- 6925-11-7
-
- Inchi: 1S/C5H7NO2/c7-6(8)5-3-1-2-4-5/h1-2,5H,3-4H2
- InChI Key: YEMGKSOUKUHGOQ-UHFFFAOYSA-N
- SMILES: [O-][N+](C1CC=CC1)=O
Computed Properties
- Exact Mass: 113.047678466g/mol
- Monoisotopic Mass: 113.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 117
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 45.8Ų
Cyclopentene, 4-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA821-100MG |
4-nitrocyclopentene |
6925-11-7 | 95% | 100MG |
¥ 1,999.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA821-250MG |
4-nitrocyclopentene |
6925-11-7 | 95% | 250MG |
¥ 3,201.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA821-500MG |
4-nitrocyclopentene |
6925-11-7 | 95% | 500MG |
¥ 5,332.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA821-1G |
4-nitrocyclopentene |
6925-11-7 | 95% | 1g |
¥ 7,999.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA821-5G |
4-nitrocyclopentene |
6925-11-7 | 95% | 5g |
¥ 23,997.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA821-100mg |
4-nitrocyclopentene |
6925-11-7 | 95% | 100mg |
¥2182.0 | 2024-04-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA821-250mg |
4-nitrocyclopentene |
6925-11-7 | 95% | 250mg |
¥3492.0 | 2024-04-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA821-500mg |
4-nitrocyclopentene |
6925-11-7 | 95% | 500mg |
¥5818.0 | 2024-04-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA821-1g |
4-nitrocyclopentene |
6925-11-7 | 95% | 1g |
¥8726.0 | 2024-04-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA821-100.0mg |
4-nitrocyclopentene |
6925-11-7 | 95% | 100.0mg |
¥2000.0000 | 2025-04-11 |
Cyclopentene, 4-nitro- Suppliers
Cyclopentene, 4-nitro- Related Literature
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on Cyclopentene, 4-nitro-
Introduction to Cyclopentene, 4-nitro- (CAS No. 6925-11-7)
Cyclopentene, 4-nitro- is a versatile organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural and reactive properties. This compound, identified by its Chemical Abstracts Service (CAS) number 6925-11-7, belongs to the class of nitro-substituted cycloalkenes and exhibits a rich chemical reactivity that makes it a valuable intermediate in synthetic chemistry. The presence of both a cyclopentene ring and a nitro group imparts distinct electronic and steric characteristics, enabling its application in various chemical transformations and functionalization strategies.
The molecular structure of Cyclopentene, 4-nitro- consists of a five-membered cycloalkene ring substituted with a nitro group at the fourth carbon position. This arrangement results in a molecule that is both electron-deficient due to the nitro group's strong withdrawing effect and capable of participating in various types of reactions, including electrophilic additions, nucleophilic substitutions, and cyclizations. The compound's reactivity is further influenced by the conjugation between the double bond and the nitro group, which can lead to unique spectroscopic properties and reaction pathways.
In recent years, Cyclopentene, 4-nitro- has been explored as a key intermediate in the synthesis of more complex organic molecules. Its utility in constructing heterocyclic frameworks has been particularly noteworthy, with studies demonstrating its role in generating nitrogen-containing heterocycles that are prevalent in many biologically active compounds. For instance, researchers have leveraged the reactivity of Cyclopentene, 4-nitro- to develop novel pathways for the synthesis of pyridine derivatives, which are known for their pharmaceutical significance.
One of the most compelling aspects of Cyclopentene, 4-nitro- is its potential as a building block for drug discovery. The nitro group can be readily reduced to an amine, providing a straightforward route to introduce amine functionalities into molecular frameworks. This transformation has been exploited in the development of novel therapeutic agents, where the amine derivatives exhibit enhanced binding affinity or improved pharmacokinetic profiles compared to their parent structures. Furthermore, the cyclopentene ring itself can be modified through various cross-coupling reactions, allowing for further diversification of the molecular architecture.
The synthesis of Cyclopentene, 4-nitro- typically involves the nitration of cyclopentene or related precursors under controlled conditions. Advances in catalytic systems have enabled more efficient and selective nitrations, reducing side reactions and improving yields. These methodologies align with broader trends in green chemistry, where minimizing waste and energy consumption are paramount. Additionally, modern computational techniques have been employed to predict optimal reaction conditions and understand mechanistic pathways, further enhancing the efficiency of its preparation.
Recent research has also highlighted the role of Cyclopentene, 4-nitro- in materials science applications. Its ability to undergo polymerization or form coordination complexes with metal ions has opened up new avenues for developing advanced materials with tailored properties. For example, polymers derived from Cyclopentene, 4-nitro- have shown promise as conductive materials or as scaffolds for enzyme immobilization due to their unique structural features.
The spectroscopic properties of Cyclopentene, 4-nitro- make it an attractive candidate for analytical applications as well. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provide detailed insights into its structure and purity, which are crucial for pharmaceutical-grade materials. These analytical methods have been refined over time to ensure high accuracy and sensitivity, enabling researchers to confidently characterize complex derivatives.
As our understanding of molecular interactions continues to evolve, so too does the utility of Cyclopentene, 4-nitro- in addressing complex challenges. Its role in designing novel catalysts for sustainable chemistry is particularly noteworthy. By incorporating this compound into catalytic systems, researchers aim to develop processes that are more environmentally benign while maintaining high efficiency. This aligns with global efforts to transition toward more sustainable chemical practices.
The future prospects for Cyclopentene, 4-nitro- are promising, with ongoing research exploring its potential in areas such as photodynamic therapy and advanced material design. Its unique combination of reactivity and structural features positions it as a cornerstone molecule in synthetic chemistry. As new methodologies emerge and our understanding deepens,this compound will undoubtedly continue to play a pivotal role in scientific innovation.
6925-11-7 (Cyclopentene, 4-nitro-) Related Products
- 17197-92-1(Bicyclo[2.2.1]hept-2-ene, 5-methyl-6-nitro-, (5-exo,6-endo)-)
- 4883-68-5(4-Nitrocyclohex-1-ene)
- 64999-95-7(5-Nitrohex-1-ene)
- 7053-55-6(Cyclopentene, 3-nitro-)
- 768-16-1(5-nitrobicyclo2.2.1hept-2-ene)
- 874-44-2(5-Nitro-2-norbornene)
- 90341-46-1(7-Nitrotrideca-4,9-diene-2,12-dione)
- 96614-70-9(Cyclohexene, 3,5-dimethyl-4-nitro-)
- 100859-82-3(1-Methyl-5-nitrocyclohex-1-ene)
- 88157-66-8(Cyclooctene, 4-nitro-)